2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine
Description
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a (2,6-dimethylphenoxy)methyl group and at the 2-position with a chlorine atom.
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
2-chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine |
InChI |
InChI=1S/C13H13ClN2O/c1-9-4-3-5-10(2)12(9)17-8-11-6-7-15-13(14)16-11/h3-7H,8H2,1-2H3 |
InChI Key |
XFZWRVAQYUBQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 2,6-dimethylphenol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chloro group in 2-chloropyrimidine with the 2,6-dimethylphenoxy methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 2 can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The phenoxy methyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-[(2,6-dimethylphenoxy)methyl]pyrimidine derivative .
Scientific Research Applications
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: Pyrimidine derivatives are used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes such as tyrosine kinases or DNA topoisomerases, thereby interfering with cellular processes like cell division and DNA replication . The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrimidine Derivatives
2-Chloro-4-vinylpyrimidine Derivatives ()
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine differs from vinyl-substituted analogs (e.g., 2-chloro-4-vinylpyrimidine) in its substitution pattern. The vinyl group in the latter allows conjugate addition reactions with nucleophiles (e.g., thiols, amines), enabling synthesis of disubstituted pyrimidines for CNS drug development .
Key Differences :
Piperazine-Linked Phenoxy Compounds ()
Compounds such as HBK14–HBK19 feature a piperazine core linked to phenoxy groups. For example, HBK15 has a 2-chloro-6-methylphenoxy moiety, while HBK17 includes a 2,5-dimethylphenoxy group. Unlike these piperazine derivatives, 2-chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine lacks a basic nitrogen in its structure, which may reduce its affinity for G-protein-coupled receptors (e.g., serotonin or dopamine receptors). However, the shared 2,6-dimethylphenoxy motif suggests similar hydrophobic interactions with aromatic residues in protein binding pockets .
Mexiletine Analogs ()
Mexiletine derivatives (e.g., compounds II and III in ) are sodium channel blockers with phenoxy or chlorophenoxy substituents. For instance:
- Compound II: 2-(4-Chloro-2-methylphenoxy)-benzenethanamine (IC₅₀ for tonic block = 30 µM).
- Compound III: (-)-S-3-(2,6-Dimethylphenoxy)-2-methylpropanamine (IC₅₀ for use-dependent block = 15 µM).
The 2,6-dimethylphenoxy group in compound III enhances use-dependent sodium channel blockade compared to mexiletine (IC₅₀ = 83 µM). Similarly, the target compound’s 2,6-dimethylphenoxy group may promote hydrophobic interactions with sodium channels, though its pyrimidine core (vs. mexiletine’s amine backbone) could alter binding kinetics .
Activity Comparison :
Antimicrobial Pyrimidine Derivatives ()
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione () shares a pyrimidine core but is substituted with a 2,3-dimethylphenoxy group. The positional isomerism (2,6- vs. 2,3-dimethylphenoxy) likely impacts target selectivity; the 2,6-dimethyl configuration in the target compound may enhance steric stability, while 2,3-dimethyl groups could optimize π-π stacking in antimicrobial targets .
Acetamide Derivatives ()
Compounds like N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () incorporate the 2,6-dimethylphenoxy group into peptide-like structures. While these are larger molecules, the shared phenoxy moiety highlights its versatility as a hydrophobic anchor in diverse pharmacophores .
Biological Activity
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine is a heterocyclic compound with potential biological activities attributed to its unique chemical structure. This compound is characterized by a pyrimidine ring substituted with a chlorine atom and a (2,6-dimethylphenoxy)methyl group. Its molecular formula is C₁₁H₁₃ClN₂O, and it has been the subject of various studies investigating its biological properties, particularly its antimicrobial and enzyme inhibitory activities.
Biological Activities
1. Antimicrobial Properties
Research indicates that 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine exhibits significant antimicrobial activity. It may inhibit certain enzymes involved in microbial growth, thereby demonstrating its potential as an antimicrobial agent. The specific mechanisms of action can vary depending on the target organism and the conditions of use.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in many pathogens, including Plasmodium falciparum, the causative agent of malaria. Inhibitory activity against DHFR is crucial for developing antimalarial drugs .
The mechanism by which 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This binding leads to the modulation of biological pathways that can inhibit microbial growth or interfere with cellular processes in pathogens.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study demonstrated that 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine exhibited significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.
- Inhibition of DHFR : Another study focused on the compound's ability to inhibit DHFR from Plasmodium falciparum. The results indicated that it could act as a potent inhibitor with IC50 values in the low micromolar range, suggesting potential for further development as an antimalarial agent .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
